

# Application Notes and Protocols: Purification of 22,23-Dihydroavermectin B1a Aglycon from Ivermectin

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## Compound of Interest

Compound Name: 22,23-Dihydroavermectin B1a aglycon

Cat. No.: B2661780

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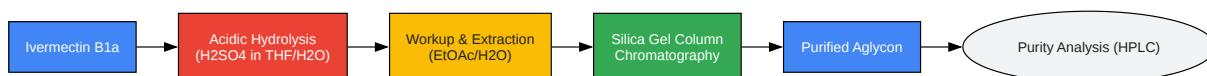
These application notes provide a detailed protocol for the purification of **22,23-dihydroavermectin B1a aglycon**, a key derivative of ivermectin, for research and development purposes. The process involves the acidic hydrolysis of the disaccharide moiety from ivermectin, followed by purification using column chromatography.

## Introduction

Ivermectin, a potent antiparasitic agent, is a mixture of 22,23-dihydroavermectin B1a (>80%) and 22,23-dihydroavermectin B1b (<20%). The aglycon of the B1a component is a crucial compound for structure-activity relationship studies, the development of new derivatives, and as a reference standard in analytical methods. In acidic conditions, ivermectin undergoes hydrolysis, leading to the cleavage of its two sugar rings, resulting in monosaccharides and the desired aglycon by-products<sup>[1]</sup>. This document outlines a robust methodology for the preparation and purification of **22,23-dihydroavermectin B1a aglycon** from a starting material of ivermectin.

## Experimental Overview

The overall workflow for the purification of **22,23-dihydroavermectin B1a aglycon** is depicted in the following diagram.



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Caption: Experimental workflow for the purification of **22,23-Dihydroavermectin B1a aglycon**.

## Detailed Experimental Protocols

### Acidic Hydrolysis of Ivermectin

This protocol describes the cleavage of the disaccharide from ivermectin to yield the aglycon.

#### Materials:

- Ivermectin (B1a component >80%)
- Tetrahydrofuran (THF), HPLC grade
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), concentrated (98%)
- Deionized water
- Sodium bicarbonate (NaHCO<sub>3</sub>), saturated solution
- Ethyl acetate (EtOAc), HPLC grade
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round bottom flask
- Magnetic stirrer and stir bar

- Separatory funnel
- Rotary evaporator

**Procedure:**

- Dissolve 1.0 g of ivermectin in 50 mL of THF in a 250 mL round bottom flask.
- Add 10 mL of deionized water to the solution.
- While stirring, slowly add 1 mL of concentrated sulfuric acid to the mixture.
- Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- After completion of the reaction, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7).
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL of ethyl acetate.
- Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude aglycon mixture.

## Purification by Silica Gel Column Chromatography

This protocol details the purification of the crude aglycon mixture.

**Materials:**

- Crude **22,23-dihydroavermectin B1a aglycon** mixture
- Silica gel (60 Å, 230-400 mesh)
- Hexane, HPLC grade

- Ethyl acetate (EtOAc), HPLC grade
- Glass chromatography column
- Fraction collector (optional)
- TLC plates (silica gel 60 F<sub>254</sub>)

#### Procedure:

- Prepare a silica gel slurry in hexane and pack a glass chromatography column.
- Dissolve the crude aglycon mixture in a minimal amount of dichloromethane or ethyl acetate.
- Adsorb the crude product onto a small amount of silica gel and dry it.
- Load the dried silica gel containing the sample onto the top of the packed column.
- Elute the column with a gradient of ethyl acetate in hexane. Start with 10% ethyl acetate in hexane and gradually increase the polarity to 50% ethyl acetate in hexane.
- Collect fractions and monitor the separation by TLC, visualizing the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).
- Combine the fractions containing the pure aglycon.
- Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified **22,23-dihydroavermectin B1a aglycon** as a white solid.

## Data Presentation

The following tables summarize the expected quantitative data from the purification process.

Table 1: Reaction and Purification Yield

Parameter	Value
Starting Ivermectin (g)	1.0
Crude Aglycon Yield (g)	~0.75
Purified Aglycon Yield (mg)	450 - 550
Overall Yield (%)	45 - 55

Table 2: HPLC Purity Analysis

Sample	Purity (%)
Starting Ivermectin	>95% (B1a + B1b)
Crude Aglycon Mixture	60 - 70%
Purified Aglycon	>98%

Table 3: Analytical HPLC Conditions

Parameter	Condition
Column	C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) <a href="#">[2]</a>
Mobile Phase	Acetonitrile:Methanol:Water (51:34:15, v/v/v) <a href="#">[2]</a>
Flow Rate	1.0 mL/min <a href="#">[2]</a>
Detection Wavelength	245 nm <a href="#">[2]</a> <a href="#">[3]</a>
Column Temperature	25 °C <a href="#">[2]</a>
Injection Volume	10 µL

## Characterization of 22,23-Dihydroavermectin B1a Aglycon

The identity and purity of the final product should be confirmed by analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The molecular weight of **22,23-dihydroavermectin B1a aglycon** is 586.8 g/mol [4].

## Conclusion

This application note provides a comprehensive and detailed protocol for the successful purification of **22,23-dihydroavermectin B1a aglycon** from ivermectin. The described methods of acidic hydrolysis followed by silica gel column chromatography are reliable for obtaining the aglycon in high purity, suitable for further scientific investigation and drug development activities. The provided data tables offer a clear summary of expected outcomes, facilitating experimental planning and execution.

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